molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-1-benzazepine-2,5-dione CAS No. 16511-38-9

3,4-Dihydro-1H-1-benzazepine-2,5-dione

Número de catálogo B017667
Número CAS: 16511-38-9
Peso molecular: 175.18 g/mol
Clave InChI: VDTXDALRBZEUFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione involves reactions with maleic, succinic, and phthalic anhydride to produce heterocyclic liquid crystals and other related compounds. These reactions are supported by spectroscopic studies, including FT-IR, 1H and 13C NMR, and various two-dimensional NMR techniques, showcasing the compound's potential in creating materials with specific thermal and mesomorphic behaviors (Yeap, Mohammad, & Osman, 2010).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through comprehensive spectroscopic methods. The impact of different substituents on the compound's behavior indicates the versatility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives in material science, particularly in the creation of substances with high phase transition temperatures and distinct mesomorphic properties (Yeap, Mohammad, & Osman, 2010).

Chemical Reactions and Properties

3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives undergo various chemical reactions, leading to the formation of compounds with potential mesomorphic and photodimerization properties. These reactions include cyclizations and transformations influenced by substituent types and reaction conditions, underscoring the chemical versatility of the benzazepine dione framework (Guzikowski et al., 1997).

Physical Properties Analysis

The physical properties, such as thermal and mesomorphic behaviors of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives, are significantly influenced by their molecular structure. Different substituents impact the compound's phase transition temperatures and the nature of the mesophases it exhibits. Some derivatives display textures characteristic of the nematic phase, which is relevant for applications in liquid crystal technologies (Yeap, Mohammad, & Osman, 2010).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives are central to their utility in various chemical syntheses and applications. Their reactivity under different conditions enables the creation of a diverse range of compounds with specific structural and functional characteristics, facilitating their use in material science and potential pharmaceutical applications (Guzikowski et al., 1997).

Aplicaciones Científicas De Investigación

  • Scientific Field: Chemistry

    • Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided by Sigma-Aldrich .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by Sigma-Aldrich .
  • Scientific Field: Medicinal Chemistry

    • Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant and anti-HIV properties .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : Benzazepines, including “3,4-Dihydro-1H-1-benzazepine-2,5-dione”, can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . In addition, substances that exhibit antibacterial activity were found among benzazepines . They also act as sodium channel blockers , inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
  • Scientific Field: Synthetic Chemistry

    • Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” is used as a building block in synthetic chemistry .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
  • Scientific Field: Medicinal Chemistry

    • Application : The medication tolvaptan, a representative of the group of compounds including “3,4-Dihydro-1H-1-benzazepine-2,5-dione”, has been in use since 2009 for the treatment of hyponatremia .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
  • Scientific Field: Synthetic Chemistry

    • Application : In 2011, Sun et al. developed a protocol to synthesize structurally diverse 3,4-DHPo via MCR, similar to those previously described by the Suárez group but using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .

Propiedades

IUPAC Name

3,4-dihydro-1H-1-benzazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTXDALRBZEUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327275
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-1H-1-benzazepine-2,5-dione

CAS RN

16511-38-9
Record name 3,4-Dihydro-1H-1-benzazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 10 mL of H2SO4 (97% ) cooled in an ice-bath was added portionwise 1.08 g (6.86 mmol) of 1,4-naphthoquinone and it was stirred to become a solution. To the red solution was added portionwise 0.454 g (6.98 mmol) of NaN3. The mixture was stirred in ice bath for 2 h, then at room temperature for 2 days. It was added dropwise into 100 mL of ice-water and stirred for 1 h and allowed to stand overnight. The mixture was filtered and washed thoroughly by water, dried to leave brown solid 1.02 g. 1H NMR (CDCl3 +DMSO-d6) shows it is more than 80% pure. Portion of the solid was crystallized (DMSO/H2O) to give 32 as a brown solid, mp 225°-226° C. 1H NMR (CDCl3 +DMSO-d6) 6.544 (d, 1, J=12.9), 6.657 (d, 1, J=12.9), 6.978 (t, 1, J=7.5), 7.152 (d, 1, J=8.4), 7.323 (t, 1, J=7.5), 7.812 (d, 1, J=8.1), 10.55 (bs, 1).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0.454 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of sodium hydride (10 mg, 0.43 mmol) in dry THF (1 mL) was added 4-(2-amino-phenyl)-4-oxo-butyric acid ethyl ester (80 mg, 0.36 mmol) under Argon at −40° C. The reaction mixture was then allowed to warm up to rt over 3 h, and then added to water (20 mL). The mixture was then extracted with DCM (3×15 mL) and the combined extracts were then dried (sodium sulfate), and evaporated to leave an off-white solid. Recrystallization from EtOAc afforded a white solid (51 mg, 81%), m/z 175 (M).
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 4
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 5
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-1-benzazepine-2,5-dione

Citations

For This Compound
30
Citations
S Kohfeld, PG Jones, F Totzke, C Schächtele… - European journal of …, 2007 - Elsevier
The synthesis of 1-aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones by cyclization of 4-[(dimethylamino)methylidene]-3,4-dihydro-1H-[1]benzazepine-2,5-dione with …
Number of citations: 13 www.sciencedirect.com
N Tolle, U Dunkel, L Oehninger, I Ott, L Preu… - …, 2011 - thieme-connect.com
As analogues to the paullone kinase inhibitor family, boron chelate complexes of 4-anilinomethylidene-1-benzazepine-2, 5-diones were prepared by reacting the ligands with boron …
Number of citations: 15 www.thieme-connect.com
DE Rivett, FHC Stewart - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Several N-protected DL-kynurenine derivatives have been converted into 3-substituted 3,4-dihydro-1H-1-benzazepine-2,5-diones by thermal cyclization. This reaction was found to …
Number of citations: 9 www.publish.csiro.au
AM Egert-Schmidt, J Dreher, U Dunkel… - Journal of medicinal …, 2010 - ACS Publications
To develop multikinase inhibitors with dual PLK1/VEGF-R2 inhibitory activity, the d-annulated 1-benzazepin-2-one scaffold present in the paullone family of kinase inhibitors was …
Number of citations: 71 pubs.acs.org
MC Rehbein, J Wolters, C Kunick, S Scholl - Journal of Flow Chemistry, 2019 - Springer
The synthesis of the pharmaceutically relevant scaffold 3,4-dihydro-1H-1-benzazepine-2,5-dione via Krapcho dealkoxycarbonylation in a continuous high temperature high pressure …
Number of citations: 5 link.springer.com
A Becker, S Kohfeld, A Lader, L Preu, T Pies… - European journal of …, 2010 - Elsevier
A collection of paullones was tested for inhibitory activity against mitochondrial malate dehydrogenase (mMDH) as a biological target for antiproliferative activity. Based on the results of …
Number of citations: 28 www.sciencedirect.com
T Pies - 2003 - ediss.sub.uni-hamburg.de
Paullones are defined to be 7, 12-dihydroindolo [3, 2-d][1] benzazepin-6 (5H)-ones and constitute a class of cyclin-dependent kinase (CDK) inhibitors. 1 Their discovery has its roots in …
Number of citations: 8 ediss.sub.uni-hamburg.de
LK Caesar, MT Robey, M Swyers, MN Islam, R Ye… - MBio, 2020 - Am Soc Microbiol
Advances in genome sequencing have revitalized natural product discovery efforts, revealing the untapped biosynthetic potential of fungi. While the volume of genomic data continues …
Number of citations: 11 journals.asm.org
H Falke, A Chaikuad, A Becker, N Loaëc… - Journal of medicinal …, 2015 - ACS Publications
The protein kinase DYRK1A has been suggested to act as one of the intracellular regulators contributing to neurological alterations found in individuals with Down syndrome. For an …
Number of citations: 112 pubs.acs.org
T Pies, KJ Schaper, M Leost… - … der Pharmazie: An …, 2004 - Wiley Online Library
Multiple linear regression analysis was employed in an effort to establish a quantitative structure‐activity relationship model for the CDK1‐inhibitory activity of a series of 9‐substituted …
Number of citations: 38 onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.